Ethyl {[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetate
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Overview
Description
Ethyl {[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetate is an organic compound with a complex structure It is characterized by the presence of a phenyl ring substituted with nitro, dichlorophenoxy, and sulfanyl groups, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetate typically involves multiple steps. One common method starts with the nitration of 2,4-dichlorophenol to introduce the nitro group. This is followed by the reaction with 5-mercapto-2-nitrophenol to form the sulfanyl linkage. Finally, esterification with ethyl acetate completes the synthesis. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl {[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl {[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetate involves its interaction with specific molecular targets. The nitro and dichlorophenoxy groups can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Ethyl {[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,4-dichlorophenoxy)acetate: Lacks the nitro and sulfanyl groups, resulting in different reactivity and biological activity.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a simpler structure and different applications.
2-Nitrophenyl sulfanyl acetate: Similar structure but lacks the dichlorophenoxy group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
61611-40-3 |
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Molecular Formula |
C16H13Cl2NO5S |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanylacetate |
InChI |
InChI=1S/C16H13Cl2NO5S/c1-2-23-16(20)9-25-15-8-11(4-5-13(15)19(21)22)24-14-6-3-10(17)7-12(14)18/h3-8H,2,9H2,1H3 |
InChI Key |
DWCXUADEKMBOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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